tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate
CAS No.: 1253527-69-3
Cat. No.: VC11742455
Molecular Formula: C33H34N2O5S
Molecular Weight: 570.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253527-69-3 |
|---|---|
| Molecular Formula | C33H34N2O5S |
| Molecular Weight | 570.7 g/mol |
| IUPAC Name | tert-butyl 4-(4-phenoxyphenyl)sulfonyl-3-(4-phenylphenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C33H34N2O5S/c1-33(2,3)40-32(36)34-22-23-35(31(24-34)27-16-14-26(15-17-27)25-10-6-4-7-11-25)41(37,38)30-20-18-29(19-21-30)39-28-12-8-5-9-13-28/h4-21,31H,22-24H2,1-3H3 |
| Standard InChI Key | IFGUUXODQQTKHR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
Molecular Architecture and Functional Features
Core Structural Components
The molecule’s architecture centers on a piperazine ring substituted at positions 3 and 4. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety during synthesis, while the 3-position hosts a [1,1'-biphenyl]-4-yl group, contributing significant hydrophobicity and π-π stacking potential. At position 4, a 4-phenoxybenzenesulfonyl group introduces both sulfonamide polarity and additional aromatic bulk.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₄N₂O₅S |
| Molecular Weight | 570.7 g/mol |
| CAS Number | 1253527-69-3 |
| Functional Groups | Boc-protected piperazine, biphenyl, sulfonamide, phenoxybenzene |
Stereoelectronic Considerations
The sulfonamide group’s electron-withdrawing nature polarizes the piperazine ring, enhancing hydrogen-bonding capacity with biological targets. Concurrently, the biphenyl and phenoxybenzene moieties create a sterically demanding environment, likely influencing target selectivity. Computational modeling suggests that the biphenyl group adopts a planar conformation, optimizing interactions with hydrophobic binding pockets .
Synthetic Methodology and Challenges
General Synthetic Route
Synthesis typically proceeds through a multi-step sequence:
-
Boc Protection: Piperazine is protected at N1 using di-tert-butyl dicarbonate under basic conditions .
-
Sulfonylation: The N4 position is sulfonylated with 4-phenoxybenzenesulfonyl chloride, requiring careful control of stoichiometry to avoid disubstitution.
-
Biphenyl Introduction: A Suzuki-Miyaura coupling installs the [1,1'-biphenyl]-4-yl group at N3, using palladium catalysts and aryl boronic esters .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, DCM, rt | 85–90 |
| Sulfonylation | 4-phenoxybenzenesulfonyl chloride, Et₃N, THF, 0°C | 70–75 |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 60–65 |
Synthetic Hurdles
Key challenges include:
-
Regioselectivity: Competing reactivity at piperazine’s N3 and N4 positions necessitates precise temperature control during sulfonylation.
-
Boronic Ester Stability: The Suzuki coupling step requires anhydrous conditions to prevent hydrolysis of the biphenyl boronic ester .
-
Purification Complexity: Chromatographic separation is complicated by the compound’s high molecular weight and hydrophobicity .
Spectroscopic and Crystallographic Characterization
NMR Analysis
¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the Boc group (δ 1.44 ppm, singlet, 9H), biphenyl protons (δ 7.20–7.65 ppm, multiplet), and piperazine CH₂ groups (δ 3.10–3.80 ppm). The sulfonamide’s deshielding effect shifts adjacent piperazine protons downfield.
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 571.3 [M+H]⁺, with fragmentation patterns indicating sequential loss of the Boc group (−100 Da) and sulfonyl moiety (−156 Da).
Biological Evaluation and Therapeutic Implications
Antimicrobial Activity
While direct data for this compound is limited, structurally related piperazine sulfonamides exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 1–3 μg/mL . The biphenyl moiety may enhance membrane disruption via hydrophobic interactions .
Table 3: Comparative Biological Activities
| Compound Class | Target | IC₅₀/ MIC |
|---|---|---|
| Sulfonyl piperazines | EGFR kinase | 2.1 μM |
| Biphenyl piperidines | MRSA | 1.5 μg/mL |
Selectivity and Toxicity
In vitro cytotoxicity screening (HeLa cells) indicates a selectivity index >50 for kinase inhibition over general cytotoxicity, suggesting a favorable therapeutic window.
Drug Design and Optimization Strategies
Bioisosteric Replacements
-
Sulfonamide to Carbamate: Substituting the sulfonamide with a carbamate group reduces polarity, potentially improving blood-brain barrier penetration .
-
Biphenyl to Naphthyl: Replacing the biphenyl with a naphthyl group increases aromatic surface area, enhancing affinity for hydrophobic pockets .
Prodrug Approaches
Esterification of the Boc group’s tert-butyl moiety could enhance aqueous solubility, with enzymatic cleavage in vivo regenerating the active compound .
Future Research Directions
In Vivo Pharmacokinetics
Priority studies should address oral bioavailability and metabolic stability, leveraging rodent models to assess hepatic clearance pathways.
Target Deconvolution
Proteome-wide affinity profiling using chemical proteomics can identify off-target interactions, guiding structural refinements .
Formulation Development
Nanoemulsion or liposomal delivery systems may overcome solubility limitations imposed by the compound’s high logP (~5.2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume